molecular formula C21H16FN3OS B2850918 (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone CAS No. 852133-94-9

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone

Cat. No.: B2850918
CAS No.: 852133-94-9
M. Wt: 377.44
InChI Key: OFSBNXNNZKHKER-UHFFFAOYSA-N
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Description

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone is a complex organic compound that features a unique combination of fluorophenyl, methylimidazo, thiazolyl, and indolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b]thiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a fluorophenylboronic acid and a suitable palladium catalyst.

    Attachment of the Indolinyl Group: The indolinyl group is typically attached through a nucleophilic substitution reaction involving an indoline derivative and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the fluorophenyl or indolinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, organometallic reagents, and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or metabolic inhibition.

Comparison with Similar Compounds

Similar Compounds

  • (6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone
  • (6-(4-Methylphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone
  • (6-(4-Bromophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone

Uniqueness

The uniqueness of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c1-13-19(20(26)24-11-10-15-4-2-3-5-18(15)24)27-21-23-17(12-25(13)21)14-6-8-16(22)9-7-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSBNXNNZKHKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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